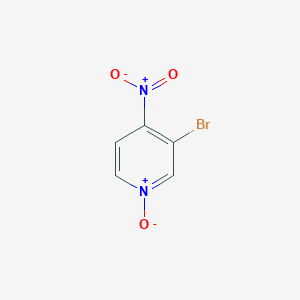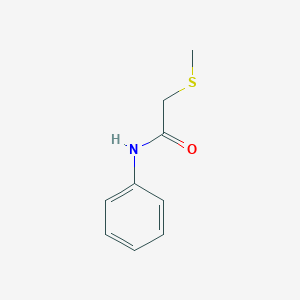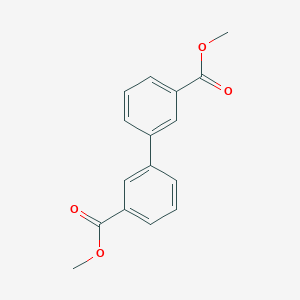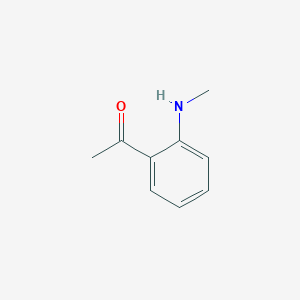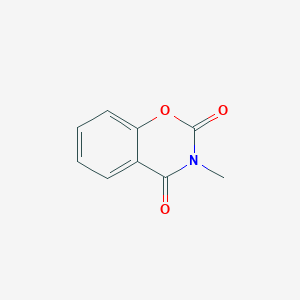![molecular formula C10H18O4 B167631 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol CAS No. 1606-87-7](/img/structure/B167631.png)
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key signaling molecule in cell survival and proliferation pathways, and its dysregulation is associated with a variety of diseases, including cancer and diabetes. GSK690693 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications have been the subject of extensive scientific research.
Wirkmechanismus
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol exerts its biological effects by specifically inhibiting the activity of AKT, a serine/threonine kinase that plays a critical role in cell survival and proliferation pathways. AKT is activated by various growth factors and cytokines, and promotes cell survival by phosphorylating downstream targets such as BAD, FOXO, and mTOR. In cancer cells, AKT is often overactivated, leading to increased proliferation, survival, and resistance to apoptosis. 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol binds to the ATP-binding site of AKT, preventing its activation and downstream signaling.
Biochemische Und Physiologische Effekte
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been shown to have potent and selective inhibitory effects on AKT activity, both in vitro and in vivo. In cancer cells, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol induces apoptosis, inhibits cell cycle progression, and reduces tumor growth. In diabetes models, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol improves insulin sensitivity, glucose uptake, and glycemic control. Other potential effects of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol include neuroprotection, cardiovascular protection, and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol as a research tool is its high potency and selectivity for AKT inhibition. This allows for precise modulation of AKT signaling pathways, without affecting other kinases or cellular processes. 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol is its potential toxicity, especially at high doses or prolonged exposure. It has been shown to cause liver toxicity and hematological abnormalities in some animal models, and caution should be exercised when using it in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol and its applications. One area of interest is the development of novel AKT inhibitors with improved potency, selectivity, and safety profiles. Another area of interest is the identification of biomarkers that can predict response to AKT inhibition, and guide patient selection for clinical trials. Additionally, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol may have potential applications in combination with other targeted therapies, such as PI3K inhibitors or mTOR inhibitors, for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol and AKT inhibition as therapeutic strategies.
Synthesemethoden
The synthesis of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol involves several steps, starting with the reaction of 2-butynoic acid with propargyl alcohol to form a propargyl ester intermediate. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form the desired product, which is subsequently hydrolyzed to yield 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol in its free base form. The synthesis process has been optimized to achieve high yields and purity, and has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, it has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking AKT signaling pathways. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In diabetes research, 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol has been studied for its ability to improve insulin sensitivity and glucose metabolism, by modulating AKT signaling in insulin-responsive tissues. Other potential applications of 1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol include neuroprotection, cardiovascular disease, and inflammation.
Eigenschaften
CAS-Nummer |
1606-87-7 |
|---|---|
Produktname |
1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-[4-(2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H18O4/c1-9(11)7-13-5-3-4-6-14-8-10(2)12/h9-12H,5-8H2,1-2H3 |
InChI-Schlüssel |
JBTLOLAWFPERSC-UHFFFAOYSA-N |
SMILES |
CC(COCC#CCOCC(C)O)O |
Kanonische SMILES |
CC(COCC#CCOCC(C)O)O |
Andere CAS-Nummern |
16409-29-3 1606-87-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



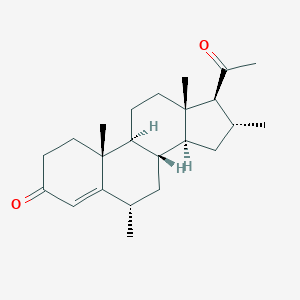
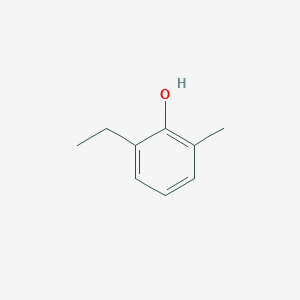
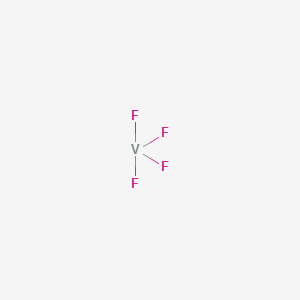
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
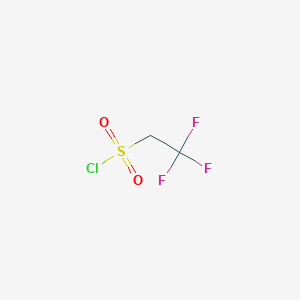
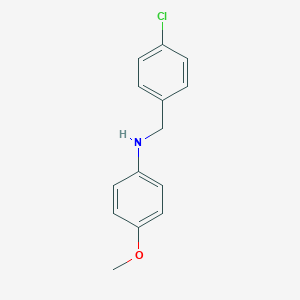
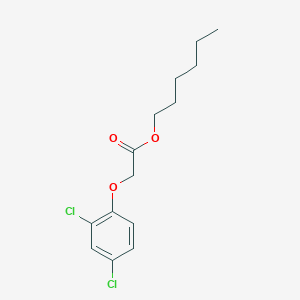
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
